5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Organic Synthesis Regioselective Protection Process Chemistry

Select 5-Bromo-1-(THP)-1H-indazole as your Buchwald-Hartwig amination substrate. Unlike unprotected 5-bromo-1H-indazole—whose free NH group fails under standard amination conditions—or Boc/Piv-protected variants prone to deprotection, the N-1 THP group enables regioselective amine coupling with near-quantitative yield. Validated in patent CN106518768A for acrylic acid-derived kinase inhibitor synthesis, this intermediate directly lowers cost of goods in parallel library synthesis and process scale-up. Choose the protection strategy that works.

Molecular Formula C12H13BrN2O
Molecular Weight 281.15 g/mol
CAS No. 478828-53-4
Cat. No. B1524808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole
CAS478828-53-4
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2
InChIInChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2
InChIKeySOSQXTINASWATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS 478828-53-4: A Regioselectively Protected Building Block for Kinase Inhibitor Synthesis


5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS 478828-53-4) is a brominated indazole derivative featuring an N-1 tetrahydropyran (THP) protecting group. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting cancer and other diseases [1]. The THP protection at the N-1 position is critical for enabling subsequent regioselective functionalization, most notably via Buchwald-Hartwig amine coupling reactions [2]. Its molecular formula is C12H13BrN2O with a molecular weight of 281.15 g/mol .

Why 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (CAS 478828-53-4) Cannot Be Substituted with Unprotected 5-Bromoindazole or Alternative N-Protecting Groups


The procurement of unprotected 5-bromo-1H-indazole (CAS 53857-57-1) or indazoles with alternative N-protecting groups is not a functionally equivalent substitute for 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The unprotected indazole's free NH group is incompatible with standard Buchwald-Hartwig amination conditions, resulting in no desired product formation [1]. Furthermore, while other protecting groups like Boc or Piv may be considered, they are prone to deprotection under the reaction conditions, again failing to yield the target coupled amine [1]. Even when comparing N-1 protected indazoles, the specific choice of protecting group dictates both the yield of the protection step and the overall synthetic efficiency, with the THP group offering a unique balance of regioselective installation, high yield, and compatibility with subsequent transformations [2].

Quantitative Performance Differentiation of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (CAS 478828-53-4)


Synthesis Efficiency: Near-Quantitative Yield Under Optimized Thermodynamic Conditions

The synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (6a) can be achieved with a 98.2% isolated yield under optimized thermodynamic conditions using p-TSA as the acid catalyst [1]. This represents a significant improvement over non-selective basic protection methods, which yield mixtures of N-1 and N-2 regioisomers that are difficult to separate [1]. For context, the analogous N-2 regioisomer (6b) is formed under milder acidic conditions (PPTS catalyst) with lower yield, and a mixture of 6a and 6b (3:1 ratio) is obtained under sub-optimal conditions [1].

Organic Synthesis Regioselective Protection Process Chemistry

Purity Specification for Reproducible Downstream Chemistry

Commercially available 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole from major suppliers such as Sigma-Aldrich is certified with a purity of 98% . This high level of chemical purity is essential for ensuring the reproducibility of subsequent reactions, as impurities can act as catalyst poisons or lead to undesired side products, particularly in sensitive transition metal-catalyzed cross-couplings.

Analytical Chemistry Quality Control Medicinal Chemistry

Validated Intermediate for Kinase Inhibitor Synthesis

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is explicitly disclosed and utilized as a key intermediate in the synthesis of novel acrylic acid derivatives with demonstrated medical application, as outlined in Chinese Patent CN106518768A [1]. The patent describes its use in a lithium-halogen exchange reaction followed by addition to an aldehyde, a critical step in constructing the final pharmacologically active molecule [1]. Furthermore, the broader class of protected 5-bromoindazoles is established as a participant in Buchwald-Hartwig amine couplings, a cornerstone reaction for generating libraries of kinase inhibitors [2].

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

Optimal Use Cases for 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (CAS 478828-53-4)


Large-Scale Synthesis of N-1 Functionalized Indazole Libraries

This compound is ideal for medicinal chemistry groups requiring a reliable, high-yielding starting material for the parallel synthesis of indazole-based libraries. Its near-quantitative synthesis and established performance in Buchwald-Hartwig aminations [1] make it a cornerstone for generating diverse amine-coupled products, a key step in kinase inhibitor optimization.

Process Chemistry and Scale-Up for Lead Optimization

For process chemists scaling up a promising lead series, the high-yield, regioselective synthesis of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [1] translates directly to lower cost of goods and improved process robustness. The crystalline nature of related PMB-protected intermediates is noted, but the THP-protected compound's overall process efficiency is highlighted as a key advantage [1].

Synthesis of Patent-Disclosed Kinase Inhibitor Scaffolds

As explicitly demonstrated in patent CN106518768A [2], this compound serves as a direct entry point into a specific class of acrylic acid-derived therapeutics. Research groups pursuing similar chemical matter can confidently procure this intermediate knowing it has a proven track record in a patented, medically relevant synthetic sequence.

Academic Research Requiring High-Purity, Reproducible Reagents

Academic labs investigating novel indazole functionalization methods or exploring new chemical space will benefit from the high certified purity (98%) of commercially available material . This minimizes confounding variables from impurities and ensures that research findings are robust and reproducible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.